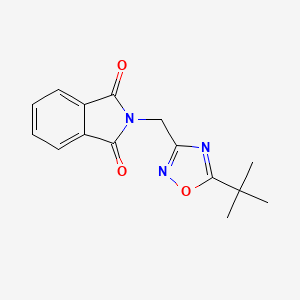
5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C9H12BrN32ClH It is a pyrimidine derivative that contains a bromine atom at the 5-position and a piperidin-3-yl group at the 2-position
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of specific biomolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers . More research is needed to identify its specific targets and their roles.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride typically involves the following steps:
Piperidinylation: The attachment of a piperidin-3-yl group at the 2-position of the pyrimidine ring.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to facilitate the desired transformations. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. Piperidinylation can be carried out using piperidine and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The piperidin-3-yl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: A similar compound with a piperazin-1-yl group instead of a piperidin-3-yl group.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: A related compound with a pyrrolo[2,3-b]pyridine structure.
5-Bromopyridine-3-boronic acid: A compound with a boronic acid group at the 3-position of the pyridine ring.
Uniqueness
5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern and the presence of both a bromine atom and a piperidin-3-yl group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
5-bromo-2-piperidin-3-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.2ClH/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7;;/h5-7,11H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHYVKVNFUARNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(C=N2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
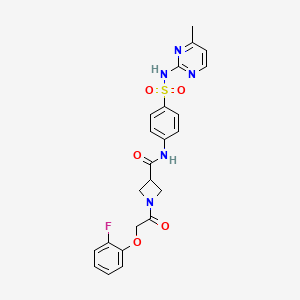
![[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2987805.png)
![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2987807.png)
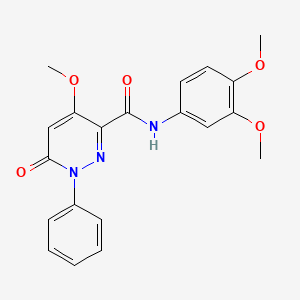
![N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide](/img/structure/B2987809.png)
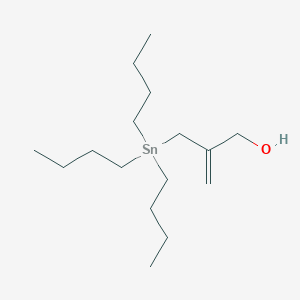
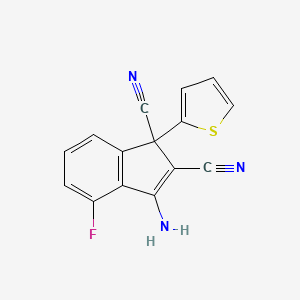
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)
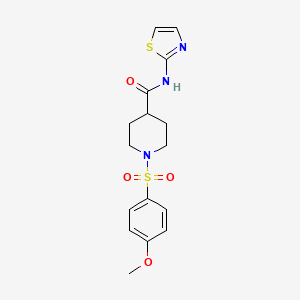
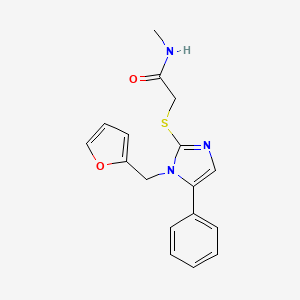
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2987819.png)
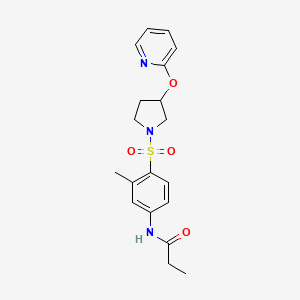
![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)
